8-Acetylquinoline

Catalog No.
S731085
CAS No.
56234-20-9
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Acetylquinoline

CAS Number

56234-20-9

Product Name

8-Acetylquinoline

IUPAC Name

1-quinolin-8-ylethanone

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3

InChI Key

SHVCKCOMBWIPBE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC2=C1N=CC=C2

Canonical SMILES

CC(=O)C1=CC=CC2=C1N=CC=C2

Synthesis and Characterization:

8-Acetylquinoline is a heterocyclic organic compound with the chemical formula C₁₁H₉NO. It has been synthesized through various methods, including the acylation of quinoline with acetic anhydride or acetyl chloride []. Researchers have also employed microwave-assisted synthesis and other modified protocols to improve efficiency and yield []. Characterization of 8-Acetylquinoline is typically performed using spectroscopic techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to confirm its structure and purity [, ].

Potential Biological Activities:

Studies have explored the potential biological activities of 8-Acetylquinoline, although research in this area is still ongoing. Some investigations have suggested its possible:

  • Antimicrobial activity: 8-Acetylquinoline has exhibited antibacterial and antifungal properties against various strains in preliminary studies. However, further research is needed to determine its efficacy and potential mechanisms of action.
  • Antioxidant activity: 8-Acetylquinoline has shown free radical scavenging activity in cell-free assays, suggesting its potential as an antioxidant []. However, in vivo studies are necessary to confirm its effectiveness and safety for this purpose.
  • Anticancer activity: Some studies have reported the potential of 8-Acetylquinoline to inhibit the growth of certain cancer cell lines []. However, the specific mechanisms and efficacy of this activity require further investigation.

8-Acetylquinoline is an organic compound with the molecular formula C₁₁H₉NO. It belongs to the class of acetylquinolines, which are derivatives of quinoline characterized by the presence of an acetyl group at the 8-position of the quinoline ring. The structure consists of a bicyclic aromatic system with a nitrogen atom in the heterocyclic ring, contributing to its unique chemical properties and biological activities. This compound is known for its ability to participate in various

  • Photocycloaddition Reactions: Under ultraviolet irradiation, it can undergo [2+2] and [4+2] photocycloaddition reactions with specific alkenes, leading to the formation of cycloadducts.
  • Skraup Reaction: This classical method can be modified to synthesize various substituted quinolines, including 8-acetylquinoline from aniline derivatives under acidic conditions .
  • Cross-Coupling Reactions: It can participate in silver/palladium relay-catalyzed cross-coupling reactions, where it acts as a precursor for generating other quinoline derivatives .

8-Acetylquinoline exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Research indicates that derivatives of 8-acetylquinoline may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition: It has been noted for its ability to inhibit specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.

The synthesis of 8-acetylquinoline can be achieved through several methods:

  • Acylation of Quinoline: One common method involves the acylation of quinoline using acetic anhydride or acetyl chloride in the presence of a base.
  • Skraup Reaction: This method involves the reaction of aniline derivatives with glycerol and strong acids under controlled conditions, yielding various substituted quinolines including 8-acetylquinoline .
  • Photochemical Methods: Utilizing light to induce reactions that lead to the formation of 8-acetylquinoline from simpler precursors.

8-Acetylquinoline finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic compounds.
  • Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug development, particularly in antimicrobial and anticancer therapies.
  • Material Science: It is used in developing dyes and pigments due to its chromophoric properties.

Research on interaction studies involving 8-acetylquinoline has focused on its binding properties with biological macromolecules. These studies often examine:

  • Protein Binding: Understanding how 8-acetylquinoline interacts with proteins can provide insights into its mechanism of action in biological systems.
  • Metal Ion Complexation: The compound can form complexes with metal ions, which is significant for applications in catalysis and sensor development.

Several compounds are structurally or functionally similar to 8-acetylquinoline. Here is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Properties
3-AcetylquinolineAcetyl group at position 3Different antimicrobial profile
5-AcetylquinolineAcetyl group at position 5Distinct reactivity patterns
7-AcetylquinolineAcetyl group at position 7Varying solubility and stability
8-HydroxyquinolineHydroxyl group at position 8Strong chelating properties
Quinolinic AcidCarboxylic acid derivative of quinolinePotent neuroactive properties

The uniqueness of 8-acetylquinoline lies in its specific positioning of the acetyl group, which influences its reactivity and biological activity compared to other acetylated quinolines. Its diverse applications in pharmaceuticals and organic synthesis further distinguish it from similar compounds.

XLogP3

1.5

Wikipedia

8-ACETYLQUINOLINE

Dates

Modify: 2023-08-15

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